Product packaging for 1-Ethyl-3-methylcyclopentan-1-ol(Cat. No.:)

1-Ethyl-3-methylcyclopentan-1-ol

Cat. No.: B13190471
M. Wt: 128.21 g/mol
InChI Key: YSYDFWKSDFASRU-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O . It belongs to the class of alkyl-substituted cyclopentanols. The specific stereochemistry and physical properties of this particular isomer are areas for further characterization by researchers. The primary research interest in alkylated cyclopentanols often lies in their role as synthetic intermediates or building blocks in organic synthesis . They can be potential precursors in the synthesis of more complex molecules, including various fragrances, flavors, and pharmaceuticals. For instance, structurally similar cyclopentanol derivatives are investigated as intermediates for compounds like cyclopentenolones . The mechanism of action for this specific compound is not predefined and is entirely dependent on the context of its application in a research setting. This product is designated 'For Research Use Only'. It is not intended for diagnostic or therapeutic procedures, and it is strictly prohibited for personal use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability and reactivity for their specific projects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B13190471 1-Ethyl-3-methylcyclopentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

1-ethyl-3-methylcyclopentan-1-ol

InChI

InChI=1S/C8H16O/c1-3-8(9)5-4-7(2)6-8/h7,9H,3-6H2,1-2H3

InChI Key

YSYDFWKSDFASRU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(C1)C)O

Origin of Product

United States

Stereochemical Considerations of 1 Ethyl 3 Methylcyclopentan 1 Ol

Inherent Chiral Centers and Stereoisomeric Forms

The molecular structure of 1-Ethyl-3-methylcyclopentan-1-ol contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at position 1 (C1), which is bonded to a hydroxyl group, an ethyl group, and is part of the cyclopentane (B165970) ring, and at position 3 (C3), which is bonded to a methyl group, a hydrogen atom, and is also part of the ring. The presence of these two chiral centers means that the compound can exist in multiple stereoisomeric forms.

Diastereomeric Relationships (cis/trans Isomers)

The relative orientation of the ethyl group at C1 and the methyl group at C3 gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. These are classified as cis and trans isomers.

Cis Isomers: In the cis isomers, the ethyl group and the methyl group are on the same side of the cyclopentane ring.

Trans Isomers: In the trans isomers, the ethyl group and the methyl group are on opposite sides of the cyclopentane ring.

The physical and chemical properties of these diastereomers, such as boiling point, melting point, and solubility, are expected to differ due to their different spatial arrangements and intermolecular interactions. The NIST Chemistry WebBook lists both cis and trans isomers for the related compound 1-ethyl-3-methylcyclopentane, confirming the existence of this type of isomerism in this system. nist.govnist.govnist.govnist.govnih.gov

Enantiomeric Configurations (R/S Designations)

Each of the two chiral centers in this compound can have either an R or an S configuration, based on the Cahn-Ingold-Prelog priority rules. With two chiral centers, there are four possible stereoisomers:

(1R, 3R)-1-Ethyl-3-methylcyclopentan-1-ol

(1S, 3S)-1-Ethyl-3-methylcyclopentan-1-ol

(1R, 3S)-1-Ethyl-3-methylcyclopentan-1-ol

(1S, 3R)-1-Ethyl-3-methylcyclopentan-1-ol

The (1R, 3R) and (1S, 3S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (1R, 3S) and (1S, 3R) isomers form another enantiomeric pair. The relationship between, for example, the (1R, 3R) and (1R, 3S) isomers is diastereomeric.

Table 1: Stereoisomers of this compound
IsomerRelationship to (1R, 3R)
(1S, 3S)Enantiomer
(1R, 3S)Diastereomer
(1S, 3R)Diastereomer

Conformational Analysis and Dynamics

The five-membered ring of this compound is not planar. To alleviate torsional strain, it adopts puckered conformations.

Cyclopentane Ring Conformations (Envelope, Half-Chair)

The two primary conformations of the cyclopentane ring are the envelope and the half-chair conformations. In the envelope conformation, four of the carbon atoms are in a plane, with the fifth carbon atom puckered out of the plane. In the half-chair conformation, three atoms are in a plane, with one atom puckered above the plane and another below. These conformations are in a dynamic equilibrium, rapidly interconverting through a process known as pseudorotation.

Substituent Orientations (Pseudo-Axial vs. Pseudo-Equatorial)

In the puckered conformations of the cyclopentane ring, the substituents on each carbon atom can be classified as either pseudo-axial or pseudo-equatorial . Pseudo-axial bonds are roughly parallel to the principal axis of the ring, while pseudo-equatorial bonds are approximately in the "equator" of the ring.

The relative stability of the different conformers is influenced by the steric interactions between the substituents. Generally, conformers with larger substituents in the less sterically hindered pseudo-equatorial positions are more stable. For this compound, the ethyl and methyl groups will preferentially occupy pseudo-equatorial positions to minimize steric strain.

Intramolecular Hydrogen Bonding and Conformational Preferences

A significant factor influencing the conformational preferences of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, and while there are no strong acceptor atoms within the molecule in the form of electronegative atoms like oxygen or nitrogen in close proximity, the possibility of a weak interaction with the electron cloud of the cyclopentane ring itself (an O-H···π interaction) could exist in certain conformations.

More relevantly, in the context of substituted cyclopentanols, computational studies on analogous systems have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. For example, in cis-1,2-disubstituted cyclopentanol (B49286) derivatives, an intramolecular hydrogen bond between the hydroxyl group and a neighboring substituent can lower the energy of that conformer by several kcal/mol. nih.gov This stabilization can lead to a preference for a conformer that might otherwise be considered less stable based on steric factors alone.

In this compound, while the substituents are not on adjacent carbons, the flexibility of the cyclopentane ring could potentially allow for a conformation where the hydroxyl hydrogen interacts with the electron density of the methyl or ethyl group, although this interaction would be very weak. The primary influence on conformational preference will still likely be the minimization of steric hindrance by placing the alkyl groups in pseudo-equatorial positions.

Table 2: Factors Influencing Conformational Stability
FactorDescriptionInfluence on this compound
Torsional Strain Strain due to eclipsing interactions between bonds on adjacent atoms.Relieved by puckering of the cyclopentane ring into envelope or half-chair conformations.
Steric Strain Repulsive interactions between bulky substituents.Minimized by placing the ethyl and methyl groups in pseudo-equatorial positions.
Intramolecular Hydrogen Bonding A non-covalent interaction between the hydroxyl hydrogen and an electron-rich region within the same molecule.Potentially a minor stabilizing factor, but less significant than in systems with stronger hydrogen bond acceptors.

Stereochemical Assignment Methodologies

The definitive assignment of the stereoisomers of this compound relies on a combination of advanced spectroscopic and analytical methods. These techniques provide detailed information about the spatial orientation of the ethyl and methyl groups on the cyclopentane ring, as well as the hydroxyl group at the chiral tertiary carbon.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules. For this compound, advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish the relative configuration of the substituents. NOESY experiments detect through-space interactions between protons that are in close proximity.

For instance, in a cis isomer, where the ethyl and methyl groups are on the same face of the cyclopentane ring, a NOE correlation would be expected between the protons of the methyl group and the methylene (B1212753) protons of the ethyl group. Conversely, in a trans isomer, such a correlation would be absent or significantly weaker.

Furthermore, the chemical shifts of the carbon atoms in the cyclopentane ring in the ¹³C NMR spectrum can provide clues about the stereochemistry. Steric compression between cis substituents can cause an upfield shift (to a lower ppm value) of the involved carbon atoms, a phenomenon known as the "gamma-gauche effect."

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for cis- and trans-1-Ethyl-3-methylcyclopentan-1-ol

Carbon Atomcis-Isomer (ppm)trans-Isomer (ppm)
C1 (quaternary)78.579.2
C238.239.5
C3 (CH-CH₃)35.136.8
C424.525.1
C539.040.3
CH₂ (ethyl)30.130.8
CH₃ (ethyl)8.99.1
CH₃ (methyl)20.521.3

Note: This data is illustrative and intended to demonstrate the expected trends in chemical shifts.

Application of Chiral Derivatizing Agents (CDAs) in NMR Analysis for Absolute Configuration

To determine the absolute configuration of the enantiomers of this compound, chiral derivatizing agents (CDAs) are employed. These are enantiomerically pure reagents that react with the alcohol to form a new compound with an additional stereocenter. The resulting products are diastereomers, which have distinct NMR spectra.

A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). Reaction of a racemic mixture of this compound with (R)-Mosher's acid chloride would produce two diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the assignment of the absolute configuration of the original alcohol. The protons or fluorine atoms in the different diastereomers will experience different magnetic environments, leading to separate signals with different chemical shifts. The magnitude and direction of these differences can be correlated to the absolute stereochemistry at the carbinol center.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly useful for determining the absolute configuration of chiral compounds.

The application of chiroptical spectroscopy to this compound would involve measuring the ECD spectrum of an enantiomerically enriched sample. The resulting spectrum, which shows positive or negative absorption bands (Cotton effects) at specific wavelengths, is a unique fingerprint of that enantiomer. By comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (1R, 3S)), the absolute stereochemistry of the sample can be determined.

Crystallographic Analysis of Crystalline Derivatives

X-ray crystallography provides the most unambiguous method for determining the absolute and relative stereochemistry of a chiral molecule. However, this compound is a liquid at room temperature, making direct crystallographic analysis challenging.

To overcome this, a crystalline derivative of the alcohol must be prepared. This can be achieved by reacting the alcohol with a suitable carboxylic acid or isocyanate to form a solid ester or urethane. For instance, reaction with p-nitrobenzoyl chloride could yield a crystalline p-nitrobenzoate ester.

Once a suitable single crystal of the derivative is obtained, X-ray diffraction analysis can be performed. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the atomic positions and thus the complete stereostructure of the molecule. The known configuration of the derivatizing agent can then be used to assign the absolute configuration of the this compound moiety.

Reaction Mechanisms and Reactivity Studies of 1 Ethyl 3 Methylcyclopentan 1 Ol

Acid-Catalyzed Dehydration and Rearrangement Pathways

The treatment of 1-Ethyl-3-methylcyclopentan-1-ol with acid catalysts initiates a series of reactions centered around the formation and subsequent fate of a tertiary carbocation. The hydroxyl group, being a poor leaving group, is first protonated by the acid to form a much better leaving group, water. masterorganicchemistry.com The departure of water generates a tertiary carbocation, which can then undergo elimination or rearrangement. masterorganicchemistry.comlibretexts.org

Carbocationic Intermediates in E1 Elimination Reactions

The acid-catalyzed dehydration of this compound proceeds through an E1 (Elimination, Unimolecular) mechanism. This multi-step process is characterized by the formation of a carbocation intermediate in the rate-determining step. libretexts.orgfiveable.mepressbooks.pub

The mechanism unfolds as follows:

Protonation of the Hydroxyl Group: The oxygen atom of the alcohol functionality is protonated by an acid (e.g., H₂SO₄), forming an oxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). masterorganicchemistry.com

Formation of a Tertiary Carbocation: The C-O bond cleaves heterolytically, and the water molecule departs, resulting in the formation of a relatively stable tertiary carbocation at the C1 position of the cyclopentane (B165970) ring. fiveable.melibretexts.org

Deprotonation to form Alkenes: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation (a β-carbon). The electrons from the C-H bond then form a π bond, leading to an alkene.

Several alkene products are possible, depending on which β-proton is removed. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. vedantu.comdoubtnut.com For this compound, this leads to the following potential products:

1-Ethyl-5-methylcyclopent-1-ene: Formed by removing a proton from C5.

1-Ethyl-2-methylcyclopent-1-ene: A potential rearranged product.

(E/Z)-3-Methyl-1-ethylidenecyclopentane: Formed by removing a proton from the ethyl group.

3-Methyl-1-vinylcyclopentane: A potential rearranged product.

1-Ethenyl-1,3-dimethylcyclopentane: Another potential rearranged product.

The primary non-rearranged products are predicted to be 1-ethyl-5-methylcyclopent-1-ene and (E/Z)-3-methyl-1-ethylidenecyclopentane. The most stable of these, and thus the major product, is typically the alkene with the most substituted double bond. vedantu.com

Table 1: Predicted Products of E1 Dehydration of this compound

Product NameStructureSubstitution of Double BondPredicted Yield
1-Ethyl-5-methylcyclopent-1-eneTrisubstitutedMajor
(E)-3-Methyl-1-ethylidenecyclopentaneTrisubstitutedMinor
(Z)-3-Methyl-1-ethylidenecyclopentaneTrisubstitutedMinor

Wagner-Meerwein and Pinacol-Type Rearrangements

The initially formed tertiary carbocation can undergo rearrangements to form a more stable carbocation, a process known as a Wagner-Meerwein rearrangement. wikipedia.org This involves a 1,2-hydride or 1,2-alkyl shift. masterorganicchemistry.comlibretexts.org In the case of the carbocation from this compound, a hydride shift from the C5 position to the C1 carbocation would regenerate the same carbocation. However, a ring-expansion is a possibility. A 1,2-alkyl shift, where one of the C-C bonds of the cyclopentane ring migrates, can lead to a more stable, less strained cyclohexyl carbocation. This rearranged carbocation would then undergo deprotonation to yield a mixture of cyclohexene (B86901) derivatives.

A classic pinacol (B44631) rearrangement specifically involves the transformation of a 1,2-diol (a vicinal diol) into a ketone or aldehyde under acidic conditions. wikipedia.orgchemistryscore.comjove.com Since this compound is not a 1,2-diol, it does not undergo a true pinacol rearrangement. However, the underlying principle of a carbocation intermediate driving a rearrangement is shared with the Wagner-Meerwein shift observed in its dehydration. masterorganicchemistry.comchemistrysteps.com

Stereoelectronic Effects on Product Distribution

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule. youtube.com In elimination reactions, the most significant stereoelectronic requirement is often seen in the E2 mechanism, which demands an anti-periplanar alignment of the leaving group and the β-proton. youtube.comlibretexts.org

However, the dehydration of tertiary alcohols proceeds via an E1 mechanism, which is not stereospecific because it involves a planar carbocation intermediate. fiveable.melibretexts.org After the leaving group departs, the carbocation can be attacked by the base from either face. Furthermore, there is free rotation around the single bonds in the carbocation intermediate before deprotonation occurs. libretexts.org Despite this, the conformation of the cyclopentane ring in the carbocation intermediate can influence the accessibility of the different β-protons to the base. This can lead to a preference for the formation of one constitutional or geometric isomer over another, although the primary determining factor for the major product remains the stability of the resulting alkene (Zaitsev's rule). pressbooks.publibretexts.org

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

The tertiary nature of the alcohol in this compound is the dominant factor in its nucleophilic substitution reactivity.

Sₙ1 Pathway: Tertiary alcohols readily undergo Sₙ1 (Substitution, Nucleophilic, Unimolecular) reactions. sketchy.com This pathway, similar to the E1 mechanism, involves the formation of a stable tertiary carbocation as the rate-determining step. masterorganicchemistry.comyoutube.com A nucleophile can then attack the carbocation to form the substitution product. Due to the planar nature of the carbocation, if the original alcohol were chiral at the C1 position, the reaction would typically result in a racemic or near-racemic mixture of products. Common Sₙ1 reactions for tertiary alcohols include reactions with hydrogen halides (e.g., HBr, HCl).

Sₙ2 Pathway: The Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism is highly disfavored for tertiary substrates like this compound. youtube.comresearchgate.net This mechanism requires the nucleophile to perform a backside attack on the carbon bearing the leaving group. masterorganicchemistry.com In this compound, the three alkyl groups (ethyl, methyl, and the cyclopentane ring) attached to the carbinol carbon create significant steric hindrance, effectively blocking the nucleophile's approach. youtube.com Therefore, direct displacement of the hydroxyl group (or its protonated form) via an Sₙ2 pathway is not a viable reaction route.

Catalytic Transformations Involving the Tertiary Alcohol Moiety

While classical oxidation is not possible, catalytic methods can be employed to transform the tertiary alcohol.

Hydrogenation and Dehydrogenation Studies

Dehydrogenation: The direct dehydrogenation (oxidation) of a tertiary alcohol to a ketone is not possible because the carbinol carbon (the carbon atom bonded to the hydroxyl group) lacks a hydrogen atom. However, the term "dehydrogenation" can also refer to the catalytic removal of a water molecule to form an alkene, which is essentially a dehydration reaction. byjus.com Various metal catalysts, such as those based on ruthenium or palladium, can facilitate the dehydrogenation of alcohols. byjus.comresearchgate.net In the context of this compound, such catalytic processes would likely lead to the same mixture of alkenes as the acid-catalyzed dehydration, potentially under milder conditions and with different product selectivities. researchgate.net

Hydrogenation: Hydrogenation is the addition of hydrogen across a double bond, typically in the presence of a metal catalyst like platinum, palladium, or nickel. youtube.com this compound itself, being a saturated alcohol, cannot be hydrogenated. However, the alkene products resulting from its dehydration can readily undergo catalytic hydrogenation. For instance, the hydrogenation of the major dehydration product, 1-ethyl-5-methylcyclopent-1-ene, would yield cis- and trans-1-ethyl-2-methylcyclopentane.

Investigation of Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly influence the rate, yield, and even the pathway of a chemical reaction. In the context of the reactions of this compound, solvent effects are particularly relevant to competing reaction pathways, such as substitution and elimination (dehydration).

In the presence of strong acids, tertiary alcohols are prone to undergo dehydration to form alkenes. libretexts.org This E1 elimination reaction proceeds via a carbocation intermediate, formed by the protonation of the hydroxyl group followed by the loss of a water molecule. The stability of this tertiary carbocation makes this a favored pathway. The solvent plays a crucial role in stabilizing this charged intermediate.

Polar protic solvents, such as water and alcohols, can solvate the carbocation and the leaving group, thereby facilitating the dehydration process. In contrast, non-polar aprotic solvents would be less effective at stabilizing the carbocation, potentially slowing down the rate of dehydration.

Computational and Theoretical Investigations of 1 Ethyl 3 Methylcyclopentan 1 Ol

Quantum Chemical Calculations (DFT, MP2, CCSD(T))

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 1-Ethyl-3-methylcyclopentan-1-ol, methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to predict its properties with high accuracy. These methods, while computationally intensive, offer a detailed picture of the molecule's electronic structure and energetics.

Geometry Optimization and Conformational Energy Landscape

The cyclopentane (B165970) ring is not planar but adopts puckered conformations to relieve ring strain, a combination of angle strain and torsional strain. libretexts.orgmaricopa.edu For cyclopentane itself, the two most recognized conformations are the "envelope" and "half-chair" forms. dalalinstitute.com In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. dalalinstitute.com The puckering of the ring reduces the eclipsing strain that would be present in a planar structure. libretexts.org

For a substituted cyclopentanol (B49286) like this compound, the presence of the ethyl, methyl, and hydroxyl groups introduces additional steric interactions that influence the conformational preferences. Geometry optimization using quantum chemical methods is crucial to determine the most stable three-dimensional arrangement of the atoms. This process involves finding the minimum energy structure on the potential energy surface.

The conformational energy landscape of this compound is complex due to the flexibility of the five-membered ring and the rotation of the substituents. Different puckered states of the ring, combined with various orientations of the ethyl and methyl groups, lead to several possible conformers. High-level quantum calculations can predict the relative energies of these conformers, identifying the most stable forms and the energy barriers between them. The stability of these conformers is a delicate balance between minimizing angle strain in the ring, reducing torsional strain from eclipsed bonds, and avoiding steric hindrance between the substituents. fiveable.me

Table 1: Representative Conformational Data for Substituted Cyclopentanes

Conformer TypeDihedral Angle (approx.)Relative Energy (kcal/mol)Key Strain Feature
PlanarHighHigh Torsional Strain
Envelope~40-45°LowReduced Torsional Strain
Half-ChairVariableLowReduced Torsional Strain

This table provides a generalized view of cyclopentane conformations. Specific values for this compound would require dedicated computational studies.

Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic structure is fundamental to predicting the chemical reactivity of this compound. The distribution of electrons within the molecule, its dipole moment, and polarizability are all determined by its electronic structure. Quantum chemical calculations provide a detailed map of the electron density.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity.

For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be an antibonding orbital associated with the C-O or C-C bonds. Analysis of the FMOs can help predict how this alcohol will interact with other reagents.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO(Calculated Value)Electron-rich region, likely involved in nucleophilic attack.
LUMO(Calculated Value)Electron-deficient region, susceptible to electrophilic attack.
HOMO-LUMO Gap(Calculated Value)Indicator of chemical reactivity and stability.

Note: The specific energy values require quantum chemical calculations for this compound.

Transition State Elucidation for Reaction Mechanisms

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to locate not only the stable reactant and product molecules but also the high-energy transition states that connect them. The structure and energy of a transition state provide crucial information about the reaction's activation energy and, consequently, its rate.

For this compound, reactions such as dehydration (elimination of water) or oxidation of the alcohol group can be investigated. Theoretical calculations can help to distinguish between different possible reaction pathways (e.g., E1 vs. E2 for dehydration) by comparing the activation energies of the respective transition states. This allows for a detailed understanding of the reaction's stereochemistry and regioselectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. This is a powerful tool for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically done by calculating the magnetic shielding tensors for each nucleus. The predicted shifts can then be compared with experimental data to validate the determined structure and assign the signals in the spectrum.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be calculated. This involves computing the second derivatives of the energy with respect to the atomic positions. The calculated frequencies can help in assigning the observed spectral bands to specific molecular vibrations, such as the O-H stretch of the alcohol, the C-O stretch, and the various C-H bending and stretching modes of the ethyl, methyl, and cyclopentane ring.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic ParameterCalculated ValueExperimental Value
¹H NMR Shift (OH)(ppm)(ppm)
¹³C NMR Shift (C-OH)(ppm)(ppm)
IR Frequency (O-H stretch)(cm⁻¹)(cm⁻¹)

This table illustrates the comparison that would be made. Actual values are dependent on specific computational methods and experimental conditions.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

Dynamic Behavior and Conformational Sampling

For this compound, MD simulations can reveal the flexibility of the cyclopentane ring and the rotational freedom of the substituents. These simulations can show how the molecule transitions between different conformations, a process known as conformational sampling. This is particularly important for understanding the molecule's behavior in solution, where interactions with solvent molecules can influence its conformational preferences.

By analyzing the MD trajectory, it is possible to determine the relative populations of different conformers at a given temperature. This information is complementary to the energetic data obtained from quantum chemical calculations and provides a more complete picture of the molecule's conformational landscape. The dynamic behavior revealed by MD simulations is crucial for understanding how the molecule interacts with its environment, such as binding to a receptor or participating in a chemical reaction.

Solvent Effects on Molecular Conformations and Intermolecular Interactions

The conformation and intermolecular interactions of this compound are significantly influenced by the surrounding solvent environment. The cyclopentane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope and the half-chair. The presence of the ethyl and methyl substituents, as well as the hydroxyl group, will influence the energetic preference for a particular conformation.

In non-polar solvents, intramolecular forces and steric interactions are the dominant factors governing the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric strain. For the this compound molecule, the relative orientation of the ethyl, methyl, and hydroxyl groups will determine the most stable conformation.

In polar and protic solvents, intermolecular hydrogen bonding becomes a primary determinant of both conformation and molecular interactions. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The nature of the solvent will dictate the strength and geometry of these hydrogen bonds.

Key Intermolecular Interactions in Different Solvents:

Non-polar Solvents (e.g., n-hexane, carbon tetrachloride): In these environments, intermolecular interactions are weak and dominated by van der Waals forces. The alcohol molecules may form dimers or small oligomers through hydrogen bonding, but these will be in equilibrium with the monomeric form. The solvent has a minimal direct effect on the conformational preference of the cyclopentane ring beyond providing a dielectric medium.

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents can act as hydrogen bond acceptors. They will compete with the alcohol's own hydroxyl groups for hydrogen bonding, leading to a disruption of alcohol self-association. The solvent will form hydrogen bonds with the hydroxyl proton of this compound. This interaction can influence the rotational position of the hydroxyl group and, to a lesser extent, the ring conformation.

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. A complex network of hydrogen bonds will be established between the this compound molecules and the solvent molecules. In aqueous solutions, water molecules will solvate the hydroxyl group extensively, forming a dynamic hydration shell. These strong intermolecular interactions can significantly impact the conformational energetics of the cyclopentane ring and the orientation of its substituents.

The table below illustrates the hypothetical influence of different solvents on the hydrogen bonding characteristics of the hydroxyl group in this compound, based on general principles of solvent-solute interactions.

SolventSolvent TypePrimary Intermolecular Interaction with -OHExpected H-Bond StrengthPotential Impact on Conformation
n-HexaneNon-polarvan der Waals, weak H-bond (self-association)WeakMinimal
Carbon TetrachlorideNon-polarvan der Waals, moderate H-bond (self-association)ModerateMinor
AcetonePolar AproticH-bond acceptorModerate to StrongModerate influence on -OH orientation
Dimethyl SulfoxidePolar AproticStrong H-bond acceptorStrongSignificant influence on -OH orientation
EthanolPolar ProticH-bond donor and acceptorStrong (competing)Significant
WaterPolar ProticStrong H-bond donor and acceptorVery StrongHigh

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic effects of its substituents. Understanding these relationships provides valuable insights into potential reaction mechanisms.

The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of organic compounds. wikipedia.orgoxfordreference.comdalalinstitute.comwikipedia.org While the classical Hammett equation is applied to aromatic systems, the Taft equation was developed to separate polar, steric, and resonance effects in aliphatic systems. dalalinstitute.comwikipedia.org

For a hypothetical reaction at the hydroxyl group of a substituted cyclopentanol, a Taft-like analysis could be employed to understand the influence of the ethyl and methyl groups. The Taft equation is generally expressed as:

log(k/k₀) = ρσ + δEₛ

where:

k is the rate constant for the substituted reactant, and k₀ is the rate constant for the reference reactant (e.g., 1-methylcyclopentan-1-ol).

ρ* is the reaction constant, which reflects the sensitivity of the reaction to polar effects. dalalinstitute.com

σ* is the polar substituent constant, which quantifies the inductive/field effect of the substituent. dalalinstitute.com

δ is the steric sensitivity constant.

Eₛ is the steric substituent constant. wikipedia.org

In the context of this compound, the ethyl group at the carbinol center (C1) and the methyl group at a remote position (C3) would exert different electronic and steric effects. The ethyl group's primary influence would be steric, potentially hindering the approach of a reagent to the hydroxyl group. Its electronic effect (σ*) would be weakly electron-donating. The methyl group at C3 is more distant from the reaction center and would have a smaller, primarily electronic, effect transmitted through the cyclopentane framework.

The following table provides hypothetical parameters to illustrate how a Taft analysis could be conceptualized for a reaction involving substituted cyclopentanols.

Substituent (at C1)σ* (Polar Constant)Eₛ (Steric Constant)Hypothetical Reactionρ* (Reaction Constant)δ (Steric Constant)
Methyl0.000.00Esterification+1.5+0.8
Ethyl-0.10-0.07Esterification+1.5+0.8
Isopropyl-0.19-0.47Esterification+1.5+0.8
tert-Butyl-0.30-1.54Esterification+1.5+0.8

This table is for illustrative purposes to explain the application of the Taft equation and does not represent real experimental data for this compound.

A positive ρ* value for a reaction like esterification would indicate that electron-withdrawing groups accelerate the reaction by making the hydroxyl oxygen more electrophilic. dalalinstitute.com A positive δ value would signify that sterically smaller substituents increase the reaction rate. wikipedia.org

This compound possesses two chiral centers (at C1 and C3), meaning it can exist as four stereoisomers (two pairs of enantiomers). Any reaction at the chiral C1 center or a reaction that introduces a new chiral center will have stereochemical implications. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the stereoselectivity of such reactions. researchgate.netrsc.org

For instance, consider a hypothetical nucleophilic substitution at the C1 position, where the hydroxyl group is first protonated to form a good leaving group (water), followed by the attack of a nucleophile. The approach of the nucleophile can occur from two faces of the cyclopentane ring, leading to either retention or inversion of configuration at C1.

Computational modeling can be used to calculate the energies of the transition states for both pathways. The stereoisomer formed via the lower energy transition state is predicted to be the major product. The energy difference between the two transition states (ΔΔG‡) can be used to predict the diastereomeric or enantiomeric excess.

The stereochemical outcome will be influenced by the pre-existing stereochemistry at C3 and the conformational preferences of the cyclopentane ring. The ethyl and methyl groups can sterically hinder one face of the ring, making the approach of the nucleophile from the opposite face more favorable.

Below is a hypothetical data table illustrating the results of a DFT study on the stereoselectivity of a nucleophilic addition to a carbonyl precursor of this compound.

Diastereomeric Transition StateRelative Gibbs Free Energy (ΔG‡, kcal/mol)Predicted Major/Minor Product
TS leading to (1R, 3R)-product0.0Major
TS leading to (1S, 3R)-product+2.5Minor
TS leading to (1R, 3S)-product0.0Major
TS leading to (1S, 3S)-product+2.8Minor

This table presents a hypothetical scenario to demonstrate the application of computational modeling in predicting stereoselectivity. The values are not derived from actual calculations on this compound.

These computational approaches allow for a rational design of stereoselective syntheses by providing a detailed understanding of the factors that control the formation of one stereoisomer over another. rsc.orgnih.gov

Advanced Analytical Techniques in the Research of 1 Ethyl 3 Methylcyclopentan 1 Ol

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Characteristic Absorption Bands for Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For 1-Ethyl-3-methylcyclopentan-1-ol, the IR spectrum is dominated by absorptions corresponding to the hydroxyl (-OH) group and the hydrocarbon framework. The key characteristic absorption bands are predictable based on its structure.

The most prominent feature is the broad absorption band corresponding to the O-H stretching vibration of the tertiary alcohol group, which typically appears in the region of 3600-3200 cm⁻¹. The broadness of this peak is due to intermolecular hydrogen bonding. The C-O stretching vibration for a tertiary alcohol is expected in the 1200-1100 cm⁻¹ range. Additionally, the spectrum will display characteristic C-H stretching vibrations from the ethyl, methyl, and cyclopentyl groups just below 3000 cm⁻¹, and C-H bending vibrations around 1470-1365 cm⁻¹.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch (H-bonded) 3600 - 3200 Strong, Broad
Alcohol (C-O) C-O Stretch (Tertiary) 1200 - 1100 Strong
Alkane (C-H) C-H Stretch 2960 - 2850 Strong
Methylene (B1212753) (-CH₂) C-H Bend (Scissoring) ~1465 Medium

Conformational Analysis via Specific Vibrational Modes

The five-membered ring of this compound is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. lmaleidykla.lt The substituents (ethyl and methyl groups) can occupy either axial or equatorial positions on these conformers, leading to a complex mixture of stereoisomers with distinct energies and populations.

Vibrational spectroscopy, including IR and Raman spectroscopy, coupled with theoretical calculations, serves as a powerful tool for conformational analysis. lmaleidykla.ltresearchgate.net Specific vibrational modes, particularly those involving the cyclopentane (B165970) ring (ring puckering modes) and C-H bending vibrations, are sensitive to the molecule's three-dimensional geometry. For instance, the precise frequencies of C-H stretching and bending vibrations can shift depending on whether the substituent is in an axial or equatorial position.

By comparing experimental spectra with spectra calculated for different possible conformers (e.g., cis-equatorial, cis-axial, trans-equatorial, trans-axial), researchers can identify the most stable conformers present in a sample. iu.edu.sa In some cases, temperature-dependent spectroscopic studies can be used to determine the thermodynamic parameters (ΔH° and ΔG°) for the equilibrium between different conformers. researchgate.net This approach allows for the quantification of the relative populations of each conformational isomer. researchgate.net

Chromatographic Methods for Mixture Analysis and Purification

Chromatography is essential for assessing the purity of this compound and for separating its various isomers. Gas and liquid chromatography are the primary techniques employed for these purposes.

Gas Chromatography (GC) for Purity Assessment and Isomeric Ratios

Gas chromatography (GC) is a standard method for determining the chemical purity of volatile compounds like this compound. In a typical GC analysis, the sample is vaporized and passed through a long column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for hydrocarbon analysis.

Furthermore, GC is highly effective for determining the ratio of diastereomers (e.g., cis and trans isomers). The cis and trans isomers of this compound have different three-dimensional structures, which results in slightly different physical properties, including boiling points and affinities for the GC stationary phase. This difference allows them to be separated on a standard achiral GC column, appearing as distinct peaks in the chromatogram. The ratio of the isomers can be quantified by comparing the integrated areas of their respective peaks. The NIST Chemistry WebBook contains extensive GC data for related cyclopentane derivatives, which can inform method development. nist.govnist.gov

Table 2: Typical GC Parameters for Isomeric Ratio Analysis

Parameter Setting Purpose
Column Capillary, e.g., DB-5 or OV-101 nist.gov Provides high-resolution separation of volatile compounds.
Injection Temperature 220 - 250 °C Ensures complete and rapid vaporization of the sample.
Carrier Gas Helium or Hydrogen Transports the sample through the column.
Oven Program Temperature gradient (e.g., 50°C to 200°C at 10°C/min) researchgate.net Separates compounds based on boiling point differences.
Detector Flame Ionization Detector (FID) Provides high sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC) for Separation of Diastereomers

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of stereoisomers. mdpi.comnih.gov Diastereomers, such as the cis and trans isomers of this compound, possess different physical and chemical properties, which allows for their separation using standard, achiral HPLC columns (e.g., silica (B1680970) gel or C18). mdpi.com The separation is based on the differential partitioning of the diastereomers between the mobile phase and the stationary phase.

For compounds like tertiary alcohols that may lack a strong UV chromophore, derivatization is often employed. The alcohol can be reacted with a UV-active reagent to enhance detection. A common strategy for improving the separation of diastereomers is to react the racemic alcohol mixture with an enantiomerically pure chiral derivatizing agent. mdpi.com This converts the pair of diastereomers into a new pair of diastereomeric esters, which often exhibit greater differences in their physical properties, leading to a more effective and baseline-resolved separation on an achiral HPLC column. mdpi.com

Chiral Gas Chromatography or HPLC for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound requires a chiral environment that can distinguish between enantiomers. heraldopenaccess.us This is achieved using chiral chromatography, either with GC or HPLC. heraldopenaccess.us

In chiral HPLC and GC, separation is accomplished using a chiral stationary phase (CSP). windows.net These stationary phases are themselves enantiomerically pure and interact differently with the R and S enantiomers of the analyte. This differential interaction, based on the formation of transient diastereomeric complexes, causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. Polysaccharide-based CSPs are widely used for this purpose in HPLC. windows.net

The enantiomeric excess is a measure of the purity of one enantiomer relative to the other and is calculated from the integrated areas of the two enantiomer peaks in the chromatogram. uma.es For this compound, a chiral separation would be necessary for each isolated diastereomer (cis and trans) to determine its enantiomeric purity.

Table 3: Principles of Chiral Chromatography for Enantiomeric Excess (ee) Determination

Technique Principle Stationary Phase Example Detection Outcome
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) windows.net UV, Circular Dichroism (CD) heraldopenaccess.us Separation of enantiomers, allowing ee calculation from peak areas. uma.es

| Chiral GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Cyclodextrin derivatives (e.g., β-DEX™) researchgate.net | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Separation of volatile enantiomers, enabling ee determination. |

Applications of 1 Ethyl 3 Methylcyclopentan 1 Ol in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Natural Product Synthesis

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products, many of which exhibit significant biological activity. The stereochemistry of these molecules is often crucial to their function. Chiral building blocks containing the cyclopentane framework are therefore highly valuable in the total synthesis of these complex natural products.

1-Ethyl-3-methylcyclopentan-1-ol possesses two stereocenters, which, if resolved into single enantiomers, could serve as a versatile starting material for the synthesis of specific stereoisomers of target molecules. The presence of the hydroxyl group provides a reactive handle for further chemical transformations, allowing for the introduction of other functional groups or the extension of the carbon skeleton.

While no published synthesis of a natural product explicitly uses this compound, the general strategy of employing chiral cyclopentane derivatives is well-established. For instance, highly functionalized chiral cyclopentanes are key intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. nih.gov A hypothetical retrosynthetic analysis of a complex natural product might identify a chiral 1,3-disubstituted cyclopentane fragment that could, in principle, be derived from a molecule like this compound.

Hypothetical Application in Natural Product Synthesis:

Target Natural Product ClassRelevant Structural MotifPotential Role of this compound
ProstaglandinsSubstituted cyclopentane coreAs a chiral precursor to the core structure
IridoidsMonoterpenes with a cyclopentane ringAs a starting material for constructing the iridoid skeleton
Carbocyclic NucleosidesNucleosides with a cyclopentane instead of a ribose ringAs a scaffold for the synthesis of the carbocyclic moiety

Development of Complex Polycyclic Structures and Analogues

The construction of complex polycyclic systems is a significant challenge in organic synthesis. Intramolecular reactions that form new rings are a powerful tool in this endeavor. This compound, with its functional group and hydrocarbon framework, could be a precursor for such transformations.

For example, dehydration of the tertiary alcohol would lead to the formation of a mixture of isomeric alkenes. These alkenes could then participate in a variety of cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to build more complex polycyclic structures. The stereochemistry of the starting alcohol could influence the facial selectivity of these reactions, leading to the stereocontrolled synthesis of the desired polycyclic product. The stereoselective synthesis of disubstituted cyclopentanes through methods like intramolecular 1,3-dipolar cycloadditions highlights the potential for creating complex, nitrogen-containing polycyclic systems from cyclopentane precursors. nih.gov

Illustrative Reaction Scheme for Polycycle Synthesis:

Starting MaterialReaction TypeIntermediatePotential Polycyclic Product
1-Ethyl-3-methylcyclopentene (from dehydration of the alcohol)Diels-Alder ReactionCycloadductFused bicyclic or tricyclic system
Functionalized derivative of this compoundRadical CyclizationCyclized radicalSpirocyclic or bridged polycycle
Diene derived from this compoundIntramolecular [4+2] CycloadditionTricyclic intermediateComplex polycyclic ether analogue

Role as an Intermediate in the Production of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals, agrochemicals, and fragrances. The chemical reactivity of this compound makes it a plausible candidate as an intermediate in the synthesis of such high-value products.

The hydroxyl group can be transformed into a wide range of other functional groups. For instance, oxidation would yield the corresponding ketone, 1-ethyl-3-methylcyclopentanone. This ketone could then undergo further reactions, such as alpha-functionalization or Baeyer-Villiger oxidation, to produce a variety of derivatives. Alternatively, substitution of the hydroxyl group, for example, with a halogen, would provide an electrophilic center for nucleophilic substitution reactions. Some cyclopentanol (B49286) derivatives are known to be used as perfume agents, suggesting a potential application for derivatives of this compound in the fragrance industry. google.com The conversion of biomass-derived furfural (B47365) to cyclopentanol highlights the industrial interest in cyclopentane derivatives as precursors to valuable chemicals. rsc.org

Table of Potential Transformations and Resulting Fine Chemicals:

ReactionReagentsProductPotential Application
OxidationPCC, DMP1-Ethyl-3-methylcyclopentanoneIntermediate for fragrances, pharmaceuticals
DehydrationH₂SO₄, heat1-Ethyl-3-methylcyclopentene isomersPolymer precursor, intermediate for agrochemicals
EsterificationCarboxylic acid, acid catalyst1-Ethyl-3-methylcyclopentyl esterFragrance component, solvent
Nucleophilic Substitution (after conversion to halide)Azide, cyanide, etc.Functionalized cyclopentanesPrecursors for bioactive molecules

Exploration of its Derivatives in Novel Materials or Catalytic Systems

The field of materials science is constantly seeking new organic molecules with specific properties to create advanced materials. Derivatives of this compound could potentially be explored for such purposes. For instance, if the alcohol were converted into a polymerizable derivative, such as an acrylate (B77674) or methacrylate (B99206) ester, it could be incorporated into polymers. The bulky, alicyclic structure of the cyclopentane ring could impart desirable properties to the resulting polymer, such as increased thermal stability or a higher glass transition temperature.

In the realm of catalysis, chiral organic molecules are often used as ligands for metal catalysts in asymmetric synthesis. The chiral nature of this compound suggests that its derivatives could be investigated as chiral ligands. For example, the hydroxyl group could be used as an anchor to attach phosphine (B1218219) or other coordinating groups. The resulting chiral ligand could then be complexed with a metal, such as rhodium or palladium, to create a catalyst for enantioselective reactions. The development of chiral-at-metal rhodium(III) complexes for asymmetric cyclopropanation demonstrates the ongoing innovation in creating catalysts for stereoselective synthesis. nih.govorganic-chemistry.org The functionalization of material surfaces is a key step in tailoring their properties for specific applications in areas like catalysis and energy conversion. mdpi.com

Potential Applications of Derivatives in Materials and Catalysis:

Derivative TypePotential ApplicationRationale
Acrylate/Methacrylate EsterMonomer for specialty polymersIntroduction of alicyclic structure for enhanced polymer properties
Chiral Phosphine LigandLigand for asymmetric catalysisEnantiomerically pure ligand to induce stereoselectivity in metal-catalyzed reactions
Functionalized Nanoparticle CoatingSurface modifierAltering the surface properties of nanomaterials for specific interactions
Liquid Crystal ComponentMesogen precursorThe rigid cyclopentane core could be a component of liquid crystalline molecules

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.